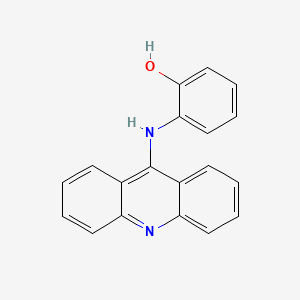

9-(2-Hydroxyanilino)acridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(acridin-9-ylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O/c22-18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12,22H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVABTQUHPCHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226676 | |

| Record name | Phenol, o-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75776-02-2 | |

| Record name | Phenol, o-(9-acridinylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075776022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, o-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations for 9 2 Hydroxyanilino Acridine

Classical Approaches to 9-Substituted Acridine (B1665455) Synthesis

Traditional methods for the synthesis of the 9-anilinoacridine (B1211779) scaffold have been foundational in medicinal chemistry. These routes typically involve the construction of the acridine core followed by the introduction of the desired substituent at the 9-position, or the formation of the heterocyclic system from precursors already containing the necessary functionalities.

The most prevalent classical method for synthesizing 9-anilinoacridines is the nucleophilic aromatic substitution (SNAr) reaction of 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative. 9-Chloroacridine itself is commonly prepared via the cyclization of N-phenylanthranilic acid with a chlorinating agent like phosphorus oxychloride. e-journals.in

The subsequent reaction involves the displacement of the highly reactive chlorine atom at the 9-position of the acridine ring by the amino group of an aniline. e-journals.innih.gov This reaction is typically carried out by heating the two reactants in a suitable solvent, often with a catalytic amount of acid. e-journals.in The reactivity of the aniline nucleophile plays a significant role in the reaction's success and yield. Anilines bearing electron-donating groups are more nucleophilic and tend to react more readily, resulting in higher yields. Conversely, anilines with electron-withdrawing groups, such as nitro groups, are less nucleophilic and can lead to reduced yields. tandfonline.com

A general scheme for this reaction is as follows:

Step 1: Preparation of 9-Chloroacridine: N-phenylanthranilic acid is treated with phosphorus oxychloride (POCl₃) and heated to induce cyclization and chlorination, yielding 9-chloroacridine. e-journals.in

Step 2: Nucleophilic Substitution: 9-Chloroacridine is reacted with a substituted aniline in a solvent like N-Methyl-2-pyrrolidone (NMP) or phenol (B47542), often with a few drops of concentrated hydrochloric acid, to produce the corresponding 9-anilinoacridine hydrochloride salt. e-journals.inarabjchem.org

The following table summarizes the synthesis of various 9-anilinoacridine derivatives via this method, highlighting the effect of substituents on the aniline ring.

| Reactant 1 | Reactant 2 (Substituted Aniline) | Solvent/Conditions | Product | Yield (%) |

| 9-Chloroacridine | Aniline | NMP, HCl, rt | N-Phenylacridin-9-amine | 85 |

| 9-Chloroacridine | 4-Methylaniline | NMP, HCl, rt | N-(p-Tolyl)acridin-9-amine | 82 |

| 9-Chloroacridine | 4-Methoxyaniline | NMP, HCl, rt | N-(4-Methoxyphenyl)acridin-9-amine | 88 |

| 9-Chloroacridine | 4-Chloroaniline | NMP, HCl, rt | N-(4-Chlorophenyl)acridin-9-amine | 75 |

| 9-Chloroacridine | 4-Nitroaniline | NMP, HCl, rt | N-(4-Nitrophenyl)acridin-9-amine | 65 |

| Data compiled from representative synthetic procedures. e-journals.in |

Beyond the direct substitution on a preformed acridine ring, other established routes focus on forming the crucial aryl-amine (C-N) bond as part of the core synthesis.

Ullmann Condensation/Goldberg Reaction : The Ullmann condensation is a classical copper-catalyzed reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of acridine synthesis, a modified Ullmann-Goldberg reaction can be employed. This typically involves the reaction of an o-chlorobenzoic acid with an aniline in the presence of copper and copper oxide in a high-boiling solvent like dimethylformamide (DMF). arabjchem.org The resulting N-phenylanthranilic acid intermediate is then cyclized using an agent like phosphorus oxychloride to form the 9-chloroacridine, which can then be further substituted. arabjchem.org While effective, traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgbyjus.com

Buchwald-Hartwig Amination : A more modern, yet now firmly established, alternative to the Ullmann reaction is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under much milder conditions and with greater functional group tolerance than classical methods. wikipedia.orgacsgcipr.org It couples an amine with an aryl halide or triflate. youtube.com In a strategy to form 9-aminoacridines, a Buchwald-Hartwig coupling could be used to attach an aniline to a suitable acridine precursor, or to construct an N-aryl anthranilic acid intermediate prior to cyclization. nih.gov The reaction's efficiency is highly dependent on the choice of palladium catalyst and, crucially, the phosphine ligand, with bulky, electron-rich ligands like XPhos and SPhos being particularly effective. youtube.com

Targeted Synthesis of 9-(2-Hydroxyanilino)acridine: Design and Implementation

The targeted synthesis of this compound is most directly achieved using the classical nucleophilic substitution approach. The design involves the reaction of 9-chloroacridine with 2-aminophenol, where the amino group of 2-aminophenol acts as the nucleophile.

Synthetic Scheme:

Preparation of 9-Chloroacridine: This intermediate is synthesized from N-phenylanthranilic acid and phosphorus oxychloride, as described previously. e-journals.in

Nucleophilic Substitution: 9-Chloroacridine is then reacted with 2-aminophenol. The amino group is a stronger nucleophile than the hydroxyl group, ensuring that the C-N bond forms selectively at the 9-position of the acridine core.

Implementation Details:

Reactants: 9-Chloroacridine and 2-aminophenol.

Solvent: A high-boiling polar solvent such as phenol or N-Methyl-2-pyrrolidone (NMP) is suitable. Phenol can act as both a solvent and a catalyst by activating the 9-chloroacridine intermediate. arabjchem.orgnih.gov

Catalyst: A catalytic amount of strong acid, such as concentrated HCl, is often used to protonate the acridine nitrogen, further activating the 9-position towards nucleophilic attack. e-journals.in

Temperature and Time: The reaction typically requires heating, often at temperatures around 100 °C, for several hours to proceed to completion. arabjchem.org

Work-up: The product, this compound, is usually isolated as its hydrochloride salt by pouring the reaction mixture into an appropriate solvent like ethyl acetate to induce precipitation. The precipitate can then be collected by filtration and purified by recrystallization. e-journals.in

The presence of the ortho-hydroxyl group on the aniline ring introduces the potential for intramolecular hydrogen bonding in the final product, which can influence its physicochemical properties.

Exploration of Novel and Efficient Synthetic Routes for Analogues

Recent research has focused on developing more efficient, economical, and environmentally friendly methods for the synthesis of acridine derivatives, moving away from harsh classical conditions.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. An efficient one-pot method has been developed for the synthesis of 9-anilinoacridines directly from mefenamic acid (2-(2,3-dimethylphenyl)aminobenzoic acid). tandfonline.comtandfonline.com In this approach, mefenamic acid is treated with phosphorus oxychloride to form the 9-chloroacridine intermediate in situ. Subsequently, an appropriate aniline is added directly to the reaction mixture, which then undergoes nucleophilic substitution to yield the final 9-anilinoacridine product in good to excellent yields. tandfonline.comtandfonline.com This method avoids the need to isolate and purify the often-unstable 9-chloroacridine intermediate. tandfonline.com

Similarly, one-pot, four-component reactions have been developed for the synthesis of acridinedione derivatives, often utilizing heterogeneous catalysts that can be easily recovered and reused. mdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In acridine synthesis, this has led to the exploration of alternative energy sources, catalysts, and solvent systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.org The Bernthsen reaction for acridine synthesis, which traditionally requires harsh conditions and stoichiometric amounts of Lewis acids like ZnCl₂, has been significantly improved using microwave assistance, providing a greener and more time-efficient protocol. tandfonline.com

Novel Catalysts: The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of acridine derivatives, catalysts such as a Co/C material derived from rice husks have been used in microwave-assisted, one-pot reactions in water, an eco-friendly solvent. rsc.org Magnetically separable heterogeneous catalysts, like Fe₃O₄@Polyaniline-SO₃H, have also been employed for the synthesis of acridinediones, allowing for easy catalyst recovery and reuse. mdpi.com

Solvent-Free and Alternative Solvent Reactions: Efforts have been made to reduce or eliminate the use of hazardous organic solvents. Solvent-free conditions for the Bernthsen acridine synthesis have been developed using p-toluenesulphonic acid (p-TSA) as a catalyst. tandfonline.com Additionally, sonochemistry has been utilized for the rapid synthesis of acridine-functionalized polymers in aqueous solutions, providing a green and mild fabrication method. acs.org Metal-free reaction conditions using combinations of reagents like trifluoroacetic acid (TFA) and tert-butyl hydroperoxide (TBHP) in dimethylsulfoxide (DMSO) have also been identified for the synthesis of acridines. wordpress.com

Mechanistic Insights into Key Reaction Steps and Pathway Elucidation

The primary synthetic route to this compound involves the reaction of 9-chloroacridine with 2-aminophenol. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The acridine ring system is electron-deficient, which facilitates nucleophilic attack at the 9-position, a carbon atom with a low electron density.

The reaction is typically acid-catalyzed and involves the following key steps:

Protonation of the Acridine Nitrogen: In the presence of an acid catalyst, the nitrogen atom of the acridine ring is protonated. This protonation further increases the electrophilicity of the acridine ring system, making the C9 position more susceptible to nucleophilic attack.

Nucleophilic Attack: The amino group of 2-aminophenol, acting as the nucleophile, attacks the electron-deficient C9 carbon of the protonated 9-chloroacridine. This step leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the acridine ring system. The presence of electron-withdrawing groups on the aromatic ring generally accelerates this type of reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.comopenstax.org

Departure of the Leaving Group: The chloride ion, a good leaving group, is eliminated from the Meisenheimer complex.

Deprotonation: The final step involves the deprotonation of the attacking amino group to regenerate the aromaticity of the acridine ring and yield the final product, this compound, typically as its hydrochloride salt. e-journals.in

Interactive Data Table: Key Steps in the Synthesis of this compound

| Step | Description | Intermediate/Transition State | Key Factors |

| 1 | Protonation of Acridine | Protonated 9-chloroacridine | Acidic conditions |

| 2 | Nucleophilic Attack | Meisenheimer Complex | Nucleophilicity of 2-aminophenol, Electrophilicity of C9 |

| 3 | Elimination | - | Stability of the leaving group (Cl-) |

| 4 | Deprotonation | - | Regeneration of aromaticity |

Post-Synthetic Modifications and Derivatization Strategies of this compound

The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a diverse range of derivatives. The key reactive sites are the hydroxyl group on the anilino moiety, the secondary amine linking the two ring systems, and the acridine ring itself, which can undergo further substitution.

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group can be targeted for various modifications to alter the molecule's physicochemical properties. Common derivatization strategies for hydroxyl groups include:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base can yield ether derivatives.

Esterification: Acylation with acid chlorides or anhydrides can produce ester derivatives. researchgate.net

Sulfonation: Reaction with sulfonyl chlorides can form sulfonate esters.

These modifications can influence the solubility, lipophilicity, and biological activity of the parent compound.

Derivatization of the Amino Group:

The secondary amine linkage is also a potential site for modification, although it is generally less reactive than the primary amino group of a precursor like 9-aminoacridine (B1665356). Strategies for derivatizing secondary amines can include:

Alkylation: Introduction of alkyl groups can be achieved under specific conditions.

Acylation: Reaction with acylating agents can form amides.

Modification of the Acridine Scaffold:

While the 9-position is substituted, the acridine ring itself can undergo further functionalization, typically through electrophilic aromatic substitution, although the existing amino substituent can direct the position of further reactions.

Conjugation and Labeling:

Derivatization strategies can also be employed to attach this compound to other molecules or to introduce labels for analytical purposes. For instance, derivatization of the hydroxyl or amino group could be used to link the molecule to peptides or other biomolecules. Reagents like 9-isothiocyanatoacridine have been used to derivatize amino acids for HPLC analysis, a strategy that could be adapted for conjugating molecules to the 9-aminoacridine core. nih.gov Similarly, derivatizing agents that introduce fluorescent tags can be utilized.

Interactive Data Table: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Reagent Class | Potential Product Class |

| Hydroxyl | Etherification | Alkyl halides | Ethers |

| Hydroxyl | Esterification | Acyl chlorides, Anhydrides | Esters |

| Hydroxyl | Sulfonation | Sulfonyl chlorides | Sulfonate esters |

| Amino | Acylation | Acylating agents | Amides |

| Acridine Ring | Electrophilic Substitution | Electrophiles | Substituted acridines |

Advanced Spectroscopic and Structural Elucidation of 9 2 Hydroxyanilino Acridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of 9-(2-Hydroxyanilino)acridine in solution. By analyzing one- and two-dimensional NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the acridine (B1665455) and hydroxyaniline moieties.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons on the acridine core and the 2-hydroxyaniline substituent. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns dictated by their electronic environment and proximity to neighboring protons. The protons of the acridine skeleton and the aniline (B41778) ring can be distinguished based on their multiplicities and integration values. researchgate.netresearchgate.net The labile protons of the hydroxyl (-OH) and amine (-NH) groups often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the aromatic rings appear in the δ 110-150 ppm range. The carbon atom at position 9 of the acridine ring, bonded to the amino group, is typically observed at a characteristic downfield shift due to the influence of the adjacent nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives Note: Exact chemical shifts (ppm) can vary based on solvent and experimental conditions. Data is representative of the general regions for related structures.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acridine Aromatic H | 7.5 - 8.4 researchgate.net | 115 - 149 |

| Aniline Aromatic H | 6.8 - 7.5 | 115 - 152 |

| Amine N-H | Variable (e.g., 11.35, broad s) researchgate.net | N/A |

| Hydroxyl O-H | Variable, broad | N/A |

| Acridine C-9 | N/A | ~150-160 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the connectivity of protons within the acridine and hydroxyaniline ring systems. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. hmdb.ca This allows for the direct assignment of carbon resonances based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule. For instance, it can show a correlation between the amine proton and carbons in both the acridine (C-9) and aniline rings, confirming the 9-(2-hydroxyanilino) linkage.

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure of this compound. emerypharma.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of its molecular formula, C₁₉H₁₄N₂O.

Tandem mass spectrometry (MS/MS) provides insight into the structural integrity of the compound by analyzing its fragmentation patterns. nih.govnih.gov Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ will break apart in a predictable manner. core.ac.uk Common fragmentation pathways for related acridine structures involve the cleavage of bonds linking the substituent to the acridine core. mdpi.comresearchgate.net Analysis of these fragment ions helps to verify the presence and location of the hydroxyaniline group on the acridine scaffold.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated aromatic system. researchgate.net The extended π-system, which encompasses both the acridine and the aniline rings, gives rise to characteristic absorption maxima (λ_max).

The spectra of acridine derivatives typically show a significant absorption band in the 350–450 nm range, which is attributed to transitions between the π-electron energy levels of the acridine ring. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the rings. chemrxiv.org The presence of the hydroxyaniline group can cause shifts in the absorption maxima compared to unsubstituted acridine, providing evidence of electronic communication between the two parts of the molecule. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Acridine Derivatives

| Transition Type | Typical Wavelength Range (nm) |

| π-π* (Acridine Core) | 350 - 450 researchgate.net |

| π-π* (Conjugated System) | 250 - 450 |

Fluorescence Spectroscopy for Photophysical Property Characterization as a Research Probe

This compound and related compounds are often fluorescent, a property that makes them valuable as research probes. rsc.org Fluorescence spectroscopy provides detailed information about the molecule's excited state behavior, including its efficiency of light emission and the timescale over which emission occurs.

Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule can relax to the ground state by emitting a photon. The resulting emission spectrum is typically a mirror image of the longest-wavelength absorption band and is red-shifted (shifted to a longer wavelength) relative to the absorption, a phenomenon known as the Stokes shift. The fluorescence properties are highly sensitive to the local environment, making these compounds useful for probing polarity and binding interactions. rsc.org

Two key parameters that quantify the fluorescence behavior are the quantum yield (Φ_F) and the fluorescence lifetime (τ_F).

Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state. The quantum yield of acridine derivatives can vary significantly depending on the solvent and molecular structure. nih.gov For instance, some acridine-based fluorescent probes can exhibit quantum yields that increase from less than 1% to over 35% with changes in solvent polarity. rsc.org

Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. Lifetimes for fluorescent molecules are typically on the nanosecond timescale. nih.gov For some acridine derivatives designed as thermally activated delayed fluorescence (TADF) materials, lifetimes can be in the microsecond range. rsc.org

Measurements of quantum yield and lifetime are crucial for characterizing the photophysical properties of this compound and evaluating its potential as a fluorescent probe in various research applications. nih.govnih.gov

Solvatochromism and Environmental Sensitivity Studies

Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—in response to a change in the polarity of the solvent. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For a compound like this compound, which possesses both hydrogen bond donating groups (-OH and -NH) and a large, polarizable aromatic system, significant solvatochromic effects are anticipated.

The environmental sensitivity of this compound stems from its potential for strong solute-solvent interactions. In nonpolar solvents, the molecule's spectral properties are primarily governed by its intrinsic electronic structure. However, in polar solvents, particularly those capable of hydrogen bonding, the ground and excited state energy levels can be significantly altered.

For instance, in polar protic solvents like ethanol (B145695) or methanol, the hydroxyl (-OH) and amino (-NH) protons can form strong hydrogen bonds with solvent molecules. Likewise, the nitrogen atom of the acridine ring can act as a hydrogen bond acceptor. These interactions typically stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the fluorescence emission spectrum. The magnitude of this shift can be correlated with solvent polarity parameters, providing insight into the change in the molecule's dipole moment upon excitation. Such sensitivity makes the compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments.

Table 1: Expected Solvatochromic Behavior of this compound This table is illustrative and based on the general principles of solvatochromism for molecules with similar functional groups. Specific experimental values are not available.

| Solvent | Polarity Type | Expected Interaction | Anticipated Spectral Shift (Emission) |

|---|---|---|---|

| Hexane | Nonpolar | Weak van der Waals forces | Reference position (shortest wavelength) |

| Dichloromethane | Polar Aprotic | Dipole-dipole interactions | Moderate red shift vs. Hexane |

| Acetonitrile | Polar Aprotic | Strong dipole-dipole interactions | Significant red shift vs. Hexane |

| Ethanol | Polar Protic | Hydrogen bonding, dipole-dipole | Strongest red shift (longest wavelength) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. adichemistry.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the nature of the intermolecular interactions that dictate the crystal packing. adichemistry.commdpi.com

While a specific crystal structure for this compound is not publicly available, its molecular features allow for a predictive analysis of its likely solid-state interactions. The molecule contains multiple sites capable of forming strong intermolecular forces, which would govern its crystal lattice structure. youtube.com The primary interactions expected are:

Hydrogen Bonding: The hydroxyl group (-OH) on the aniline ring is a strong hydrogen bond donor. The secondary amine (-NH-) bridge is also a hydrogen bond donor. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the acridine ring and the oxygen atom of the hydroxyl group of a neighboring molecule. These interactions are highly directional and play a dominant role in the formation of stable, ordered structures. mdpi.comnih.gov

π-π Stacking: The large, planar acridine ring system is prone to π-π stacking interactions. researchgate.net These non-covalent interactions, where the electron-rich aromatic rings of adjacent molecules align, are a crucial cohesive force in the crystal packing of many polycyclic aromatic compounds.

The interplay of these forces, particularly the strong and directional hydrogen bonds and π-π stacking, would define the supramolecular architecture of this compound in the solid state.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound This table outlines the theoretically expected interactions based on the compound's molecular structure.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

|---|---|---|---|

| Hydrogen Bond | Aniline -NH- group | Acridine N-atom | Key structural motif, potential for chain or dimer formation. |

| Hydrogen Bond | Phenolic -OH group | Acridine N-atom or another -OH group | Strong, directional interaction influencing packing. |

| π-π Stacking | Acridine Ring System | Acridine Ring System (adjacent molecule) | Major contribution to crystal cohesion; influences electronic properties. |

| C-H···π Interaction | Aromatic C-H bonds | Acridine/Aniline Ring (adjacent molecule) | Weaker interaction contributing to overall packing efficiency. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.net Each technique probes the vibrational modes of chemical bonds, providing a unique spectroscopic fingerprint.

For this compound, the IR and Raman spectra would be complex but highly informative, with characteristic bands corresponding to the vibrations of the acridine, aniline, and hydroxyl moieties.

O-H and N-H Stretching: The high-frequency region of the IR spectrum is particularly diagnostic. A broad absorption band is expected for the O-H stretching vibration of the phenolic group, typically in the range of 3550-3230 cm⁻¹, with the broadening caused by hydrogen bonding. adichemistry.comdocbrown.info The secondary amine N-H group would exhibit a single, weaker stretching band around 3400-3300 cm⁻¹. orgchemboulder.comlibretexts.org

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov The stretching vibrations of the C=C bonds within the acridine and aniline rings are expected in the 1625-1475 cm⁻¹ region. researchgate.netnih.gov These bands confirm the presence of the aromatic systems.

C-N and C-O Stretching: The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org The C-O stretching of the phenol (B47542) group is expected around 1260-1140 cm⁻¹. adichemistry.comdocbrown.info

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bending and skeletal vibrations that are unique to the entire molecule's structure. C-H out-of-plane bending vibrations are also characteristic, with a strong band for acridine often observed near 732 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information. While O-H and N-H stretching bands are often weak in Raman spectra, the symmetric vibrations of the aromatic rings typically produce strong and sharp Raman signals, making it an excellent technique for analyzing the polycyclic backbone of the molecule. rsc.org

Table 3: Expected Characteristic Vibrational Frequencies for this compound This table presents a summary of expected vibrational bands based on typical frequencies for the constituent functional groups.

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) | Reference |

|---|---|---|---|---|

| Phenolic -OH | O-H stretch (H-bonded) | 3550 - 3230 (Broad) | IR | docbrown.info |

| Secondary Amine -NH- | N-H stretch | 3400 - 3300 (Sharp, weak) | IR | orgchemboulder.comlibretexts.org |

| Aromatic Rings | C-H stretch | 3100 - 3000 | IR, Raman | orgchemboulder.com |

| Aromatic Rings | C=C ring stretch | 1625 - 1475 | IR, Raman | researchgate.netnih.gov |

| Aniline Moiety | C-N stretch | 1335 - 1250 | IR | orgchemboulder.comlibretexts.org |

| Phenolic Moiety | C-O stretch | 1260 - 1200 | IR | adichemistry.com |

| Acridine Moiety | C-H out-of-plane bend | ~732 | IR | researchgate.net |

Theoretical and Computational Investigations of 9 2 Hydroxyanilino Acridine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, energy, and reactivity of molecules like 9-(2-Hydroxyanilino)acridine. DFT calculations have been effectively used to study related acridine (B1665455) derivatives. researchgate.netnih.gov The theory's strength lies in its ability to provide accurate results with reasonable computational cost, making it a cornerstone for understanding molecular properties. aps.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. missouristate.edu A small energy gap suggests that a molecule is more reactive and can be easily excited. missouristate.edu

For acridine derivatives, the HOMO-LUMO gap influences their electronic and optical properties, including their ability to absorb and emit light, which is fundamental to their application in various fields. researchgate.net The energy of these orbitals and their gap can be calculated using DFT methods and also estimated from optical and electrochemical data. researchgate.netresearchgate.net Studies on related systems show that the introduction of different substituent groups on the acridine or anilino rings can tune the HOMO-LUMO energy gap. missouristate.edunih.govrsc.org Electron-donating groups tend to increase the HOMO energy level and decrease the gap, while electron-withdrawing groups generally lower both orbital energies. missouristate.edu This modulation of the frontier orbitals is key to understanding the electron transfer properties essential for mechanisms like DNA intercalation and interaction with enzymes. missouristate.edunih.gov

Table 1: Frontier Orbital Characteristics

| Orbital | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, polarizability, and the energy of the lowest electronic transition. A smaller gap often implies higher reactivity. missouristate.edu |

Conceptual DFT provides a framework to quantify chemical concepts using derivatives of the energy with respect to the number of electrons. These descriptors help in predicting the global reactivity of a molecule.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated by the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated by the negative of the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = (IP + EA)2 / (8 * (IP - EA)).

These descriptors are crucial for rationalizing the reactivity and interaction capabilities of 9-anilinoacridine (B1211779) derivatives in biological systems.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when gaining an electron. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change in electron configuration. |

| Electrophilicity Index (ω) | ω = (μ2) / (2η) where μ ≈ (EHOMO + ELUMO) / 2 | Global electrophilic nature of the molecule. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov This method is widely used to understand and predict the interactions of 9-anilinoacridine derivatives with biological targets like DNA topoisomerases. ijper.orgscienceforecastoa.comjscimedcentral.com

Docking simulations for various 9-anilinoacridine derivatives have been performed to predict their binding affinity towards enzymes like DNA topoisomerase II. researchgate.netjscimedcentral.com These studies use scoring functions, such as the Glide score, to estimate the binding free energy, where a more negative score indicates a stronger predicted binding affinity. scienceforecastoa.comjscimedcentral.com For example, studies on oxazine (B8389632) and chalcone (B49325) substituted 9-anilinoacridines reported Glide scores ranging from -5.7 to -8.06 and -5.88 to -7.50, respectively, against topoisomerase II. scienceforecastoa.comresearchgate.net These scores suggest that the compounds are potent inhibitors, often more so than standard drugs like ledacrine. scienceforecastoa.comjscimedcentral.com The simulations identify the most stable binding poses (conformations) of the ligand within the active site of the target, providing a static picture of the interaction. mdpi.com

Beyond predicting binding affinity, docking studies are crucial for identifying the specific interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov For 9-anilinoacridine derivatives, these interactions typically include:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand and specific amino acid residues in the protein's active site is a key factor for strong binding. researchgate.net

Hydrophobic Interactions: The planar acridine ring often engages in hydrophobic and π-π stacking interactions with aromatic residues of the protein or DNA base pairs. ijper.orgresearchgate.net

Intercalation: The flat aromatic system of the acridine moiety allows it to intercalate between DNA base pairs, which is a primary mechanism for topoisomerase inhibition. ijper.orgscienceforecastoa.comjscimedcentral.com

Studies on related compounds have shown strong interactions with key amino acid residues at the active site of topoisomerase II, which helps explain their inhibitory potency. scienceforecastoa.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the binding pose predicted by docking. nih.gov

MD simulations of protein-ligand complexes typically run for nanoseconds to microseconds, tracking the trajectory of each atom. nih.gov Key analyses performed on these trajectories include:

Root Mean Square Fluctuation (RMSF): This is calculated for individual residues or parts of the ligand to identify regions of high flexibility or rigidity. nih.gov

These simulations can confirm whether the key interactions (like hydrogen bonds) observed in docking are maintained over time, providing a more accurate and realistic model of the binding event and the conformational stability of the complex. nih.govnih.gov

Simulation of Ligand-Biomolecule Complexes

The simulation of complexes between ligands like this compound and biomolecules, such as DNA or target enzymes, is fundamental to understanding their mechanism of action. Molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are powerful computational techniques used to predict the binding affinity and interaction patterns of these complexes.

In studies of related pyrazole-substituted 9-anilinoacridine derivatives, computational methods were employed to explore their potential as inhibitors of estrogen receptor alpha (ERα), a key factor in hormone receptor-positive breast cancer. biolifesas.org These simulations identified compounds with strong binding to the ERα receptor sites, characterized by favorable hydrogen bonding, hydrophobic interactions, and van der Waals forces. biolifesas.org For instance, molecular docking can predict the specific orientation of the ligand within the receptor's binding pocket, while MM-GBSA calculations provide an estimate of the free energy of binding, indicating the stability of the ligand-receptor complex. biolifesas.org

The biological activity of acridine derivatives is often attributed to their ability to interact with DNA and associated enzymes like topoisomerases. nih.govmdpi.com Simulations of these interactions are crucial. For example, computational studies on acridine derivatives binding to human serum albumin (HSA), a major transport protein in the blood, have also been performed to understand their pharmacokinetic properties. nih.gov

Table 1: Example of Computational Binding Analysis for Acridine Derivatives

| Computational Method | Purpose | Key Findings |

| Molecular Docking (Glide) | Predicts the preferred orientation and conformation of a ligand when bound to a receptor. | Identified strong binding of 9-anilinoacridine derivatives to the ERα receptor. biolifesas.org |

| MM-GBSA Calculation | Estimates the binding free energy of the ligand-receptor complex. | Confirmed favorable binding energies for pyrazole-substituted 9-anilinoacridines with ERα. biolifesas.org |

| Molecular Dynamics | Simulates the movement of the ligand and biomolecule over time to assess complex stability. | Used to study the stability of acridine derivatives bound to DNA and proteins like HSA. nih.gov |

This table is generated based on methodologies applied to related acridine derivatives and is illustrative of the approaches used for this compound.

Investigation of Intercalation Dynamics

DNA intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix, is a primary mechanism of action for many acridine compounds. mdpi.comnih.govnih.gov This process can inhibit DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cancer cells. mdpi.com Molecular dynamics (MD) simulations are particularly suited to investigating the dynamic process of intercalation.

MD simulations can model the step-by-step process of an acridine derivative approaching the DNA helix, causing a local unwinding and separation of base pairs to create an intercalation pocket, and finally settling into a stable, intercalated state. These simulations provide data on the energetic barriers to intercalation and the structural changes induced in the DNA, such as helix unwinding and lengthening. nih.gov

A key concept in intercalation is the "neighbor-exclusion principle," which posits that binding can generally only occur at every other base-pair site. nih.gov Molecular mechanics and dynamics simulations on complexes of 9-aminoacridine (B1665356) with a DNA heptanucleotide have been used to analyze the physical basis for this principle. nih.gov These studies compare the stability of structures that obey the principle versus those that violate it, suggesting that factors like vibrational entropy and counterion release effects, rather than simple stereochemical hindrance, may be responsible for this observed pattern. nih.gov

The interaction is characterized by significant π-π stacking between the acridine's aromatic rings and the DNA base pairs. nih.gov Spectroscopic studies, often complemented by computational analysis, confirm this interaction through phenomena like hypochromicity in the UV-Vis spectrum of the acridine derivative upon binding to DNA. nih.gov

In Silico Prediction of Potential Molecular Interaction Sites and Mechanisms

In silico methods are crucial for predicting the specific atoms and functional groups on both the ligand and the biomolecule that are involved in binding. Quantum mechanics calculations and Molecular Electrostatic Potential (MEP) analysis are powerful tools for this purpose. nih.gov

A computational study of the parent acridine molecule revealed that its MEP has a well-distributed negative charge in the central region, indicating an electron-rich core. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are well-defined on the aromatic rings, suggesting that charge transfer within the molecule is a key aspect of its reactivity and pharmacological activity. nih.gov For this compound, the addition of the hydroxyanilino group would further modulate this electronic distribution, influencing its interaction potential.

Structural analysis from computational models shows that acridines interact with DNA primarily through non-covalent forces. nih.gov These include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the acridine (like the amine and hydroxyl groups in this compound) and atoms on the DNA, such as the oxygen atoms of the phosphate (B84403) backbone. Predicted bond lengths for acridine-DNA hydrogen bonds range from 2.370 Å to 3.472 Å. nih.gov

Van der Waals Interactions: These are predominant between the planar surface of the intercalator and the faces of the DNA base pairs. nih.gov

Electrostatic Interactions: Occur between the charged or polar parts of the ligand and the negatively charged phosphate backbone of DNA. rsc.org

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to categorize and visualize these interactions, confirming their non-covalent nature and the importance of van der Waals forces in the stability of the acridine/DNA complex. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Approaches for Design

Cheminformatics and QSPR are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. These approaches are invaluable for the rational design of new drug candidates based on a lead compound like this compound.

A QSPR study was performed on a series of 31 9-anilinoacridine derivatives to model their DNA binding affinity, expressed as an association constant. researchgate.net In this study, various molecular descriptors were calculated for each compound using quantum chemical methods (Density Functional Theory - DFT). These descriptors quantify electronic properties (e.g., HOMO/LUMO energies, dipole moment) and structural features. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and Multiple Non-linear Regression (MNLR), were then used to build predictive models linking these descriptors to the observed DNA binding affinity. researchgate.net

Table 2: Example of QSPR Model Validation Statistics for 9-Anilinoacridine Derivatives

| Statistical Method | Correlation Coefficient (r) - Training Set | External Validation Correlation Coefficient |

| MLR | 0.935 | 0.932 |

| MNLR | 0.936 | 0.939 |

Source: Data from a QSPR study on 9-anilinoacridine derivatives. researchgate.net

The high correlation coefficients from this study indicate that the generated models were robust and had good predictive power. researchgate.net Such validated models can then be used to predict the DNA binding affinity of newly designed, yet unsynthesized, 9-anilinoacridine derivatives. By analyzing the descriptors that most influence the binding property, researchers can strategically modify the parent structure—for example, by adding or changing substituents on the acridine or anilino rings—to enhance its desired activity. researchgate.net This data-driven approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming synthesis and testing of large numbers of compounds.

Mechanistic Studies of Molecular and Cellular Interactions of 9 2 Hydroxyanilino Acridine

Investigation of Nucleic Acid Binding Mechanisms

The planar tricyclic ring system of acridine (B1665455) derivatives allows them to interact with the double-helical structure of DNA and the complex folds of RNA. These interactions are fundamental to their biological effects.

The primary mode of interaction for many acridine derivatives with DNA is intercalation, where the planar acridine chromophore inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation is stabilized by van der Waals forces and hydrophobic interactions. The nature and position of substituents on the 9-anilino ring play a significant role in modulating the DNA binding affinity and specificity. nih.gov

Studies on related 9-anilinoacridine (B1211779) derivatives have shown that substituents can confer selectivity for binding to specific DNA sequences. For example, a 3'-NHSO2CH3 substituent favors binding to poly[d(G-C)], while a 3'-NHCOCH3 substituent shows preference for poly[d(A-T)]. acs.org While specific data for 9-(2-hydroxyanilino)acridine is not extensively documented, the general principles of 9-anilinoacridine-DNA interactions suggest a model of intercalation with the anilino moiety positioned in a groove, likely influencing local DNA structure.

Table 1: Influence of Anilino Ring Substituents on DNA Binding of 9-Anilinoacridines

| Substituent Position | Effect on DNA Binding | Probable Mechanism | Reference |

| 1' or 2' Electron-donating groups | Augments binding | Electronic effects | nih.gov |

| 3' Bulky groups | Decreases binding | Steric hindrance to intercalation | acs.org |

| 3'-NHSO2CH3 | Selective for poly[d(G-C)] | Hydrogen bonding and stereochemical fit | acs.org |

| 3'-NHCOCH3 | Selective for poly[d(A-T)] | Hydrogen bonding and stereochemical fit | acs.org |

While DNA is a primary target, acridine derivatives are also known to bind to RNA. This interaction can occur through intercalation in double-stranded regions of RNA or by electrostatic interactions with the phosphate (B84403) backbone. The binding of small molecules like this compound to RNA can induce significant conformational changes in the RNA structure, potentially affecting its function in processes such as translation and splicing. The specific interactions of this compound with different types of RNA and the resulting functional consequences are an area for further investigation.

The intercalation of this compound into DNA unwinds the double helix and increases its length, thereby altering its topology. This can interfere with the processes of replication and transcription, which require the separation of DNA strands. The stabilization of the DNA duplex by intercalation can also inhibit the action of enzymes that act on DNA. Furthermore, some acridine derivatives have been shown to cause DNA strand breaks, either directly or by promoting the activity of enzymes that cleave DNA. These effects on the integrity of nucleic acids contribute significantly to the cytotoxic properties of this class of compounds.

Exploration of Protein and Enzyme Interactions

Beyond direct interactions with nucleic acids, this compound can exert its effects by targeting key cellular enzymes that are involved in maintaining nucleic acid structure and other vital cellular processes.

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. They are critical for processes such as DNA replication, transcription, and recombination. Many anticancer drugs, including derivatives of 9-anilinoacridine, function by inhibiting topoisomerases. nih.govjscimedcentral.com

These compounds can act as topoisomerase poisons, which stabilize the transient covalent complex formed between the enzyme and DNA. nih.gov This leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger apoptosis or cell death. The ability of 9-anilinoacridines to inhibit topoisomerase II is well-established, and the substituents on the anilino ring are known to influence this activity. nih.gov For instance, derivatives with 1'-substituents containing SO2 moieties have been found to be potent inhibitors of DNA topoisomerase II-mediated DNA religation. nih.gov While direct evidence for this compound is limited, its structural similarity to known topoisomerase inhibitors suggests it may also possess this activity.

Table 2: Topoisomerase II Inhibition by Selected 9-Anilinoacridine Derivatives

| Compound | Cellular Effect | Mechanism of Topo II Inhibition | Reference |

| Amsacrine (B1665488) (m-AMSA) | Anticancer drug | Stabilization of cleavable complex | nih.gov |

| 1'-NHSO2Me derivative | Potent inhibitor | Inhibition of DNA religation | nih.gov |

| 1'-SO2NH2 derivative | Potent inhibitor | Inhibition of DNA religation | nih.gov |

In addition to topoisomerases, other enzymes and cellular processes can be targeted by 9-anilinoacridine derivatives. One such process is the biocrystallization of heme into hemozoin, a crucial detoxification pathway in the malaria parasite Plasmodium falciparum. The inhibition of this process leads to the accumulation of toxic free heme, which is lethal to the parasite.

A series of 9-anilinoacridines have been investigated for their ability to inhibit β-hematin formation (an in vitro model for hemozoin formation). nih.gov The study revealed that the nature of the substituents on both the acridine ring and the anilino ring significantly influences this activity. Specifically, analogs with a 3,6-diCl substitution on the acridine ring, combined with an electron-donating group in the 1'-anilino position, showed the greatest inhibition of β-hematin formation. nih.gov This suggests that this compound, with its electron-donating hydroxyl group, could potentially exhibit activity against this target, although this would also depend on the substituents on the acridine core.

Protein Folding and Stability Perturbations

The stability of a protein's three-dimensional structure is paramount to its function. While direct studies on the effect of this compound on protein folding and stability are not extensively documented, the behavior of related molecules suggests potential mechanisms. The interaction of small molecules with proteins can disrupt the delicate balance of forces that maintain their native conformation. These interactions can be non-specific, arising from the molecule's physicochemical properties, or they can be highly specific, involving binding to particular pockets or domains on the protein surface.

Cellular Permeation and Subcellular Localization Mechanisms (e.g., Lipid Droplets, Lysosomes)

The ability of a compound to exert a biological effect is contingent on its capacity to traverse the cell membrane and reach its intracellular targets. While specific data on the cellular uptake and subcellular localization of this compound are limited, the general properties of acridine derivatives provide some insights. Acridine compounds are known to be lipophilic and can readily intercalate into lipid membranes, which facilitates their entry into cells.

Once inside the cell, the distribution of this compound to various organelles is likely influenced by its physicochemical properties. The compound's aromatic structure suggests a propensity for accumulation in lipid-rich environments, such as lipid droplets. Furthermore, many acridine derivatives are weak bases and are known to accumulate in acidic organelles like lysosomes. This phenomenon, known as lysosomotropism, occurs because the neutral form of the compound can freely cross the lysosomal membrane, but once inside the acidic lumen, it becomes protonated and trapped. The accumulation in lysosomes can have significant downstream consequences, including the inhibition of lysosomal enzymes and the induction of lysosomal membrane permeabilization, which can trigger cell death pathways. The precise subcellular distribution of this compound and its functional implications remain to be experimentally determined.

Molecular Pathways Modulation

The biological activity of this compound is thought to stem from its ability to modulate various intracellular signaling pathways that are critical for cell survival, proliferation, and death. Much of the understanding in this area is extrapolated from studies on other 9-aminoacridine (B1665356) derivatives.

A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing. Studies on various acridine derivatives have demonstrated their ability to halt the cell cycle at different phases. For instance, 9-phenylacridine (B188086) has been shown to block cell cycle progression at the G2/M phase in A375 human melanoma cells. nih.gov Similarly, other novel acridine derivatives have been found to arrest cells at the S phase. nih.gov This arrest is often a consequence of DNA damage or the inhibition of key cell cycle regulatory proteins. For example, the G2/M arrest can be triggered by the activation of checkpoint kinases that prevent entry into mitosis. mdpi.com The specific phase of cell cycle arrest induced by this compound likely depends on the cell type and the concentration of the compound.

Table 1: Cell Cycle Arrest Induced by Acridine Derivatives

| Acridine Derivative | Cell Line | Cell Cycle Phase of Arrest | Reference |

| 9-phenylacridine | A375 | G2/M | nih.gov |

| 9-(2-(1-arylethylidene)hydrazinyl)acridine derivatives | HeLa | S phase | nih.gov |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents, including acridine derivatives, exert their effects by inducing apoptosis in cancer cells. The induction of apoptosis by acridines can occur through various mechanisms. 9-phenylacridine, for example, has been shown to induce apoptosis in A375 cells through a mitochondria-mediated pathway, characterized by a decrease in mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c, and the activation of caspase-3. nih.gov The activation of caspases is a central event in many apoptotic pathways, leading to the cleavage of key cellular proteins and ultimately cell death. nih.gov Acridine derivatives can also induce apoptosis through p53-dependent mechanisms. nih.gov

Table 2: Induction of Apoptosis by Acridine Derivatives

| Acridine Derivative | Cell Line | Key Apoptotic Events | Reference |

| 9-phenylacridine | A375 | Lowering of mitochondrial potential, upregulation of Bax, release of cytochrome c, activation of caspase-3 | nih.gov |

| Various acridine derivatives | Tumor cells | p53-dependent cell death, Bax-dependent apoptosis | nih.gov |

The signaling pathways involving PI3K/AKT/mTOR, NF-κB, and p53 are frequently dysregulated in cancer and are therefore attractive targets for therapeutic intervention. Studies on 9-aminoacridine have revealed its ability to modulate these critical pathways. nih.gov

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism. nih.govmdpi.com 9-aminoacridine has been shown to inhibit this pathway by downregulating the expression of the p110γ catalytic subunit of PI3K. nih.gov This inhibition leads to decreased activity of the downstream effectors AKT and mTOR, which can suppress cell proliferation and survival. nih.govnih.govfrontiersin.org

The NF-κB pathway plays a key role in inflammation and cell survival, and its constitutive activation is observed in many cancers. nih.govfrontiersin.org 9-aminoacridine and its derivatives have been shown to suppress NF-κB signaling. nih.gov This suppression can contribute to the pro-apoptotic effects of these compounds.

The p53 pathway is a critical tumor suppressor pathway that can be activated by cellular stress, leading to cell cycle arrest or apoptosis. Several acridine derivatives have been found to activate p53. nih.gov They can stabilize the p53 protein, leading to the transcriptional activation of its target genes, such as the pro-apoptotic protein Bax. nih.gov The interplay between these pathways is complex, and the ability of acridine compounds to target multiple pathways simultaneously may contribute to their potent anticancer activity. nih.gov

Investigation of Oxidative Stress Induction and Related Molecular Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger cell death. Some acridine derivatives have been shown to induce oxidative stress as part of their mechanism of action. For example, an acridine chalcone (B49325) derivative was found to increase the levels of ROS and reactive nitrogen species (RNS) in human colorectal carcinoma cells. nih.gov This increase in oxidative stress was associated with mitochondrial dysfunction, DNA damage, and apoptosis. nih.gov The induction of oxidative stress can be a double-edged sword; while it can contribute to the killing of cancer cells, it can also damage normal cells. The ability of this compound to induce oxidative stress and the specific molecular mechanisms involved are areas that warrant further investigation.

Stability Studies in Aqueous Media and Hydrolysis Mechanisms

The stability of 9-aminoacridine derivatives in aqueous environments is a critical factor influencing their biological activity and potential applications. While specific hydrolytic stability data for this compound is not extensively documented in publicly available literature, the general mechanisms of hydrolysis for the 9-aminoacridine class of compounds have been investigated. These studies provide a strong framework for understanding the expected behavior of this compound in aqueous media.

The primary route of degradation for 9-aminoacridines in aqueous solution is through hydrolysis at the C9-N15 bond, which connects the amino substituent to the acridine core. This reaction leads to the formation of a 9-acridone derivative and the corresponding amine. The susceptibility of this bond to cleavage is influenced by several factors, including the pH of the medium and the nature of the substituents on the amino group and the acridine ring.

General Mechanism of Hydrolysis:

The hydrolysis of 9-aminoacridines is understood to proceed via nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the C9 carbon of the acridine ring. This process results in the formation of an unstable tetrahedral intermediate, known as a hemiaminal. This intermediate then readily breaks down, leading to the cleavage of the C9-N bond and the formation of 9-acridone and the free amine.

Studies on various 9-substituted aminoacridines have revealed that the rate of this hydrolysis is significantly dependent on the pH of the solution. Current time information in Bangalore, IN.nih.gov For instance, some research has indicated that hydrolysis is favored under alkaline conditions, suggesting a mechanism involving nucleophilic displacement by the hydroxide ion. nih.gov Conversely, other studies have shown that intramolecular hydrogen bonding in highly substituted compounds can lead to an increased rate of hydrolysis under acidic conditions. Current time information in Bangalore, IN.

Factors Influencing Hydrolytic Stability:

Several structural features of 9-aminoacridine derivatives have been identified as key determinants of their hydrolytic stability:

Steric Effects: The steric bulk of the substituent at the 9-amino position plays a crucial role. Current time information in Bangalore, IN.nih.gov Increased steric hindrance around the C9-N15 bond can force it out of coplanarity with the acridine ring. nih.gov This conformational change can diminish the delocalization of the nitrogen lone pair into the aromatic system, weakening the C9-N bond and making the compound more susceptible to hydrolysis. Current time information in Bangalore, IN. For example, tertiary substituted 9-aminoacridines have been observed to undergo rapid hydrolysis. Current time information in Bangalore, IN.

Substitution on the Amino Group: The degree of substitution on the exocyclic nitrogen atom is a significant factor. It has been reported that 9-(monoalkylamino)acridines are generally more stable towards hydrolysis compared to their 9-(dialkylamino) counterparts. mdpi.com

The instability of some acridine derivatives in aqueous media has been linked to a reduction in their biological activity. For instance, in studies of certain aza-acridine derivatives, diminished antiproliferative effects were attributed to their hydrolytic instability, which could involve ring-opening mechanisms. nih.gov The formation of 9-acridone byproducts due to the hydrolysis of 9-chloroacridine (B74977) intermediates during the synthesis of 9-aminoacridine derivatives has also been noted. nih.gov

Below are illustrative tables summarizing the general findings on the stability of 9-aminoacridine derivatives, which can be considered indicative for this compound.

Table 1: General Factors Affecting the Hydrolytic Stability of 9-Aminoacridine Derivatives

| Factor | Effect on Stability | Rationale |

| pH | pH-dependent | Rate can be accelerated in both acidic and alkaline conditions depending on the specific derivative. Current time information in Bangalore, IN.nih.gov |

| Steric Hindrance at N9 | Decreases stability | Forces the C9-N bond out of planarity, reducing bond strength. Current time information in Bangalore, IN.nih.gov |

| N9-Substitution | Mono-substituted > Di-substituted | Increased steric bulk and altered electronic effects in di-substituted derivatives can enhance hydrolysis. mdpi.com |

| Ring Substituents | Variable | Electron-withdrawing or donating groups on the acridine core can modulate the electrophilicity of the C9 position. mdpi.com |

Table 2: Expected Hydrolysis Products of this compound

| Reactant | Expected Hydrolysis Products |

| This compound | 9-Acridone |

| 2-Aminophenol |

Structure Activity Relationship Sar Studies and Rational Design of 9 2 Hydroxyanilino Acridine Analogues

Impact of Substituent Modifications on Molecular Interactions and Biological Activity Profiles

The biological activity of 9-anilinoacridine (B1211779) derivatives can be finely tuned by introducing various substituents onto both the acridine (B1665455) core and the anilino ring. These modifications influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby altering its interaction with biological targets.

For example, in the well-studied 9-anilinoacridine series, derivatives bearing SO2-containing moieties (like 1'-NHSO2Me) are potent inhibitors of DNA topoisomerase II, a key enzyme in cancer proliferation. nih.gov The position of substituents is also crucial. Studies comparing isomers of amsacrine (B1665488) (a 9-anilinoacridine derivative) revealed that the placement of a methoxy (B1213986) group on the anilino ring dictates the DNA-binding thermodynamics and, consequently, the antitumor activity. nih.gov

Modifications can also direct the compound's activity towards other targets. Synthesized 9-anilinoacridine and 9-phenoxyacridine (B3049667) derivatives have shown varied anti-inflammatory activities based on their substitution patterns, inhibiting mediators released from cells like neutrophils and macrophages. researchgate.net Attaching an N-mustard alkylating group to the anilino ring of a 9-anilinoacridine derivative created a compound that was approximately 100-fold more potent in inhibiting leukemia cell growth than its parent compound. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of acridine analogues based on published research findings.

| Parent Scaffold | Substituent Modification | Position of Modification | Observed Biological Effect | Reference |

| 9-Anilinoacridine | 1'-NHSO2Me, 1'-SO2NH2 | Aniline (B41778) Ring (1'-position) | Potent inhibition of DNA topoisomerase II religation. | nih.gov |

| 9-Anilinoacridine | Methoxy group | Aniline Ring (ortho- vs. meta-position) | Dictates whether DNA binding is enthalpy- or entropy-driven, correlating with antitumor activity. | nih.gov |

| 9-Anilinoacridine | Thiazine moieties | Aniline Ring | Significant in vitro and in vivo antitumor activity against various cancer cell lines. | nih.gov |

| 9-Anilinoacridine | N-mustard with O-ethylene spacer | Aniline Ring (3'-position) | ~100-fold increase in cytotoxicity against human lymphoblastic leukemic cells compared to the parent analogue. | nih.gov |

| Acridine | 9-hydrazinyl with aryl groups | Acridine Ring (9-position) | Potential anti-proliferative effects on HeLa cells; inhibition of Topoisomerase 1. | nih.gov |

| Acridine-Triazole Hybrid | 6-methyluracil, uracil, phenytoin | Attached via triazole linker | Significant growth inhibition (61–97%) against multiple human cancer cell lines. | sioc-journal.cn |

| Acridine Analogue | Various | General | Optimization led to a potent haspin kinase inhibitor with 180-fold selectivity over DYRK2. | rsc.org |

Stereochemical Influences on Binding Affinity and Selectivity

Even without a traditional chiral center, the relative positioning of substituents can create distinct stereoisomers with different biological profiles. A classic example is the comparison between the 9-anilinoacridine isomers, m-AMSA (active) and o-AMSA (inactive). The different placement of the methoxy substituent on the anilino ring—a stereochemical difference—alters the orientation of the methanesulfonamido group. This change dictates the thermodynamics of DNA binding and ultimately determines the compound's effectiveness as an antitumor agent. nih.gov

In other cases, the introduction of chiral centers leads to enantiomers with distinct activities. Studies on acridinylaminoacid esters have noted an "inversion of relative activity of enantiomers" between in vitro and in vivo models, highlighting that the biological environment can interact differently with each stereoisomer. researchgate.net The general principles of drug action recognize that optical and geometrical isomerism are critical physicochemical properties that affect biological activity. carewellpharma.in Research into other DNA-binding agents has shown that enantiomers can exhibit selective binding and stabilization of specific DNA structures, a principle that directly applies to the design of chiral acridine analogues. mdpi.com

The practical separation of these stereoisomers, often achieved through techniques like chiral high-performance liquid chromatography, is a critical step in evaluating the biological activity of each distinct enantiomer or diastereomer. google.comnih.gov

Exploration of Bioisosteric Replacements in the Acridine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one part of a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. In the context of the acridine scaffold, this involves replacing parts of the tricyclic system or its key substituents.

This strategy has been effectively used in related heterocyclic systems. For example, in the development of inhibitors for Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), researchers explored bioisosteric replacements for a triazolopyrimidine core. mdpi.com Key findings from this research, which are applicable to acridine design, include:

Core Ring System Modification: Replacing the triazolopyrimidine core with a pyrazolo[1,5-a]pyrimidine (B1248293) system reduced activity, demonstrating the importance of a specific nitrogen atom (N4) in the five-membered ring for enzyme inhibition. Swapping to a triazolo[1,5-a]pyridine core caused a 100-fold reduction in affinity, showing that a nitrogen in the six-membered ring (N5) was also pivotal. mdpi.com

Heteroatom Rearrangement: These results underscore that the precise arrangement of heteroatoms within the heterocyclic scaffold is crucial for maintaining biological activity. Even small changes can lead to significant losses in binding affinity. mdpi.com

Another approach is to create hybrid molecules by linking the acridine scaffold to other five-membered heterocyclic rings like triazoles or thiadiazoles, which act as bioisosteres for other parts of a drug molecule and can enhance anticancer activity. nih.gov While not a direct replacement of the acridine core itself, this form of molecular hybridization uses bioisosteric principles to introduce new functionalities.

Rational Design Strategies Based on Mechanistic Insights and Computational Predictions

Modern drug design increasingly relies on a deep understanding of the interactions between a drug molecule and its biological target at the atomic level. Rational design combines this mechanistic insight with powerful computational tools to predict the activity of novel compounds before their synthesis, saving time and resources. chemistryworld.com

For acridine derivatives, computational methods are widely used:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It has been used to validate the interaction of 9-(hydrazinyl)acridine derivatives with the Topoisomerase 1-DNA complex and to understand the binding of N-substituted acridone (B373769) derivatives to topoisomerase II subtypes. biolifesas.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-target complex. This method was used to demonstrate how an acridine–triazole–pyrimidine hybrid optimally fits within the binding site of topoisomerase IIB, allowing for effective intercalation with DNA bases. sioc-journal.cn

Binding Free Energy Calculations: Methods like MM-GBSA are used to estimate the strength of the interaction between a ligand and its receptor. This was employed in the design of pyrazole-substituted 9-anilinoacridines as potential inhibitors of the estrogen receptor alpha (ERα). biolifesas.org

These computational predictions, combined with mechanistic knowledge—such as the requirement for planarity for DNA intercalation—allow for the targeted design of new analogues. nih.gov For instance, if a computational model shows a pocket of empty space in the binding site, a new analogue can be designed with a substituent that fills this pocket to increase binding affinity. This synergy between computational prediction and experimental validation accelerates the discovery of more effective and selective acridine-based therapeutic agents. biolifesas.org

Advanced Research Applications of 9 2 Hydroxyanilino Acridine and Its Derivatives

Development as Fluorescent Probes for Biological Imaging and Sensing

The inherent fluorescence of the acridine (B1665455) core is a key feature exploited in the development of sophisticated molecular probes. ontosight.aibeilstein-journals.org Derivatives of 9-anilinoacridine (B1211779) are designed to exhibit changes in their fluorescence properties—such as intensity, lifetime, and emission wavelength—in response to specific environmental parameters. This sensitivity makes them exceptional candidates for real-time, non-invasive imaging and sensing within living cells. rsc.org